5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid
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Overview
Description
5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid is a leukotriene compound characterized by its double bonds at the 7, 9, 11, and 14 positions and hydroxy substituents at the 5 and 6 positions . This compound is part of the eicosanoid family, which plays a crucial role in various biological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases or cytochrome P450 . The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for the hydroxylation of arachidonic acid . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of signaling pathways that regulate inflammation and immune responses . The compound targets enzymes like lipoxygenases and cyclooxygenases, which are involved in the metabolism of arachidonic acid .
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: A precursor to 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid, involved in similar biological processes.
5-Oxo-eicosatetraenoic Acid: Another eicosanoid with potent inflammatory properties.
Leukotriene B4: A related leukotriene with significant roles in inflammation and immune responses.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other eicosanoids . Its dual hydroxy groups at the 5 and 6 positions make it a valuable compound for studying hydroxylation mechanisms and developing targeted therapies .
Properties
IUPAC Name |
5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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